molecular formula C11H17NO2 B3154793 (S)-1-Boc-3-Ethynylpyrrolidine CAS No. 785051-40-3

(S)-1-Boc-3-Ethynylpyrrolidine

Cat. No.: B3154793
CAS No.: 785051-40-3
M. Wt: 195.26 g/mol
InChI Key: KTDGOUSDBBFBRO-SECBINFHSA-N
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Description

(S)-1-Boc-3-Ethynylpyrrolidine is a chiral compound widely used in organic synthesis. It features a pyrrolidine ring substituted with an ethynyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position. This compound is particularly valuable in the synthesis of pharmaceuticals and complex organic molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-Ethynylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-hydroxypyrrolidine.

    Protection: The hydroxyl group is protected using tert-butoxycarbonyl (Boc) anhydride to form (S)-1-Boc-3-hydroxypyrrolidine.

    Substitution: The hydroxyl group is then substituted with an ethynyl group using reagents such as ethynylmagnesium bromide or ethynyl lithium under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-3-Ethynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Alkenes or alkanes.

    Substitution Products: Free amine derivatives.

Scientific Research Applications

(S)-1-Boc-3-Ethynylpyrrolidine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-Ethynylpyrrolidine involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the chiral center and the ethynyl group.

    Pathways Involved: The compound can inhibit or activate specific biochemical pathways depending on its interaction with the target molecules.

Comparison with Similar Compounds

    ®-1-Boc-3-Ethynylpyrrolidine: The enantiomer of (S)-1-Boc-3-Ethynylpyrrolidine with similar but distinct biological activities.

    1-Boc-3-Ethynylpiperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

    1-Boc-3-Ethynylazetidine: Another similar compound with an azetidine ring.

Uniqueness: this compound is unique due to its specific chiral center and the presence of both the Boc protecting group and the ethynyl group, which confer distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGOUSDBBFBRO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733765
Record name tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785051-40-3
Record name tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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